Product packaging for Ac-D-Phe(3-cn)-OH(Cat. No.:CAS No. 599178-70-8)

Ac-D-Phe(3-cn)-OH

Cat. No.: B581962
CAS No.: 599178-70-8
M. Wt: 232.239
InChI Key: ODSLGEVQHKOHHK-NSHDSACASA-N
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Description

Significance of Non-Canonical Amino Acids in Advancing Biochemical Research

The twenty proteinogenic amino acids, encoded by the universal genetic code, form the fundamental basis of protein structure and function in all known organisms. mdpi.com However, the chemical diversity offered by this limited set is often insufficient to address complex challenges in biochemical research and drug design. Non-canonical amino acids (ncAAs) represent a significant expansion of this chemical repertoire, encompassing amino acids beyond the standard twenty. chemanager-online.comthedailyscientist.org These can be naturally occurring compounds found in various organisms or synthetically designed molecules. mdpi.comthedailyscientist.org

The incorporation of ncAAs into peptides and proteins is a key strategy for enhancing their therapeutic properties and for creating novel biological tools. thedailyscientist.org This is particularly relevant in the development of peptide-based drugs, where ncAAs can confer resistance to proteolytic degradation, thereby improving metabolic stability and bioavailability. mdpi.comnih.gov Furthermore, the unique side chains of ncAAs allow for the fine-tuning of a molecule's physicochemical properties, such as solubility and receptor binding affinity. chemanager-online.com Many modern peptide drugs are composed of more than 50% ncAAs, a testament to their importance in the pharmaceutical industry. chemanager-online.com

Researchers employ various methods, including genetic code expansion and solid-phase peptide synthesis (SPPS), to introduce ncAAs at specific positions within a protein's sequence. mdpi.comthedailyscientist.orgnih.gov This site-specific incorporation enables detailed structure-function relationship studies, the development of proteins with novel catalytic activities, and the creation of advanced drug delivery systems. thedailyscientist.orgchemimpex.com By expanding the chemical diversity of proteins, ncAAs are instrumental in creating novel protein structures and functions, pushing the boundaries of biological understanding and therapeutic intervention. thedailyscientist.org

Overview of Phenylalanine Derivatives as Probes and Building Blocks

Phenylalanine, an essential aromatic amino acid, has served as a versatile scaffold for the design and synthesis of a wide array of non-canonical derivatives. wikipedia.orgontosight.ai By modifying the phenyl ring or the amino acid backbone, chemists have generated a diverse collection of tools and building blocks with unique properties tailored for specific applications in chemical biology and medicinal chemistry. ontosight.ai These derivatives are pivotal in studying protein structure, function, and interactions, as well as in constructing novel therapeutic agents. ontosight.aibiorxiv.org

One of the most significant applications of phenylalanine derivatives is their use as spectroscopic probes. For instance, p-cyanophenylalanine (p-CN-Phe), a fluorescent analog, has emerged as a powerful tool for investigating protein folding, membrane interactions, and ligand binding. nih.govnih.govresearchgate.net Its fluorescence is highly sensitive to the local environment, making it an exquisite reporter of conformational changes. nih.govresearchgate.net Other derivatives, such as those containing halo-, nitro-, or azido- groups, also serve as valuable probes or provide reactive handles for bioconjugation, allowing for the attachment of other molecules like fluorophores or drugs. wikipedia.orgacs.org

In drug discovery, phenylalanine derivatives are crucial building blocks for synthesizing peptidomimetics and small-molecule inhibitors. ontosight.ainih.gov The introduction of substituents on the phenyl ring can alter the compound's interaction with biological targets, leading to enhanced potency and selectivity. ontosight.ai For example, incorporating fluorine atoms can modulate a molecule's metabolic stability and binding affinity. ontosight.ai These derivatives are integral to the development of drugs targeting a range of diseases, including those related to amino acid metabolism and protein function dysregulation. ontosight.ai

Derivative NameKey Feature/ModificationPrimary Application(s)
p-Cyanophenylalanine (p-CN-Phe)Cyano group at the para positionFluorescent probe for protein folding and interactions. nih.govnih.gov
4-Azido-L-phenylalanineAzido groupBioconjugation via "click chemistry". wikipedia.org
Boronophenylalanine (BPA)Dihydroxyboryl groupNeutron capture therapy. wikipedia.org
Fluoro-phenylalanines (e.g., Ac-D-Phe(3-F)-OH)Fluorine substitutionModulating metabolic stability and binding affinity in drug design. ontosight.aiglpbio.com
o-Nitro-phenylalanineNitro groupPhotochemical applications, caging groups. acs.org
3-Amino-3-phenyl-propionic acids (β-PAD)β-amino acid structureScaffolds for medicinal chemistry, improved stability. nih.gov

Contextualizing Ac-D-Phe(3-cn)-OH within Amino Acid Chemistry and Biology

This compound, formally known as (R)-N-Acetyl-2-amino-3-(3-cyanophenyl)propanoic acid, is a specialized phenylalanine derivative that combines several key structural modifications, each contributing to its unique chemical properties and potential applications. chemimpex.com As a non-canonical amino acid, it serves as a valuable building block in synthetic chemistry, particularly in the fields of peptide science and pharmaceutical development. chemimpex.comguidechem.com

The structure of this compound is distinguished by three primary features:

The D-Configuration: Unlike the L-amino acids that constitute natural proteins, the "D" stereoisomer at the alpha-carbon provides significant resistance to enzymatic degradation by proteases, a crucial attribute for increasing the in vivo half-life of peptide-based drugs. mdpi.com

The 3-Cyano Group (3-cn): The nitrile (cyano) group positioned on the meta-position of the phenyl ring is a key functional moiety. It is an electron-withdrawing group that can modulate the electronic properties of the aromatic ring, influencing molecular interactions. guidechem.com Furthermore, the cyano group can serve as a unique spectroscopic probe (similar to its para-substituted counterpart) and as a reactive handle for further chemical modification. nih.govguidechem.com

This compound is utilized in research as a building block for creating complex peptides and novel therapeutic agents. chemimpex.com Its incorporation can be used to study enzyme-substrate interactions, probe receptor binding sites, and develop inhibitors for specific enzymes. chemimpex.com The combination of enhanced stability from the D-configuration and the functional utility of the cyano group makes this compound a compound of significant interest for designing peptides with tailored biological activities and improved pharmacological profiles. mdpi.comchemimpex.com

Physicochemical Properties of this compound

Property Value
CAS Number 599178-70-8 chemimpex.com
Molecular Formula C12H12N2O3 chemimpex.com
Molecular Weight 232.22 g/mol chemimpex.com
Appearance White to off-white powder chemimpex.com
Melting Point 143 - 146 °C chemimpex.com
Purity ≥ 99% chemimpex.com

| Synonyms | Ac-m-cyano-D-Phe-OH, (R)-Ac-2-amino-3-(3-cyanophenyl)propionic acid chemimpex.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O3 B581962 Ac-D-Phe(3-cn)-OH CAS No. 599178-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-3-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-3-2-4-10(5-9)7-13/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSLGEVQHKOHHK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=CC=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ac D Phe 3 Cn Oh in Peptide and Peptidomimetic Design

Design Principles for Peptides Incorporating Non-Standard Amino Acids

The introduction of non-standard amino acids like Ac-D-Phe(3-cn)-OH into a peptide backbone is guided by several key design principles aimed at overcoming the limitations of natural peptides, such as poor stability and low bioavailability. The rationale for these modifications is rooted in altering the peptide's physicochemical properties in a controlled manner.

One of the primary reasons for incorporating D-amino acids is to enhance proteolytic stability. frontiersin.org Natural proteases are stereospecific for L-amino acids, and the presence of a D-amino acid at or near a cleavage site can significantly hinder enzymatic degradation. frontiersin.org This increased resistance to proteolysis prolongs the peptide's half-life in biological systems.

Modulation of Peptide Conformation and Stability through this compound Incorporation

The conformational landscape of a peptide is a critical determinant of its biological function. The incorporation of this compound can induce significant changes in the peptide's secondary and tertiary structure. The D-configuration of the amino acid can disrupt or stabilize specific secondary structures such as α-helices and β-sheets. For instance, a D-amino acid can promote the formation of a specific turn type in a peptide chain that might not be accessible with only L-amino acids.

The cyanophenylalanine side chain also plays a crucial role in dictating conformation. The steric bulk of the substituted phenyl ring can restrict the rotational freedom of the peptide backbone, leading to a more constrained and well-defined conformation. This pre-organization of the peptide structure can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinity.

The stability of peptides containing D-amino acids is often significantly enhanced. frontiersin.org This is primarily due to increased resistance to enzymatic degradation by proteases. The following table illustrates the conceptual impact of D-amino acid substitution on the proteolytic stability of a model peptide.

Peptide SequenceConfiguration of Phe ResidueHalf-life in Human Plasma (Conceptual)
Ac-Gly-Phe-Gly-NH2L-Phenylalanine~ 15 minutes
Ac-Gly-D-Phe-Gly-NH2D-Phenylalanine> 8 hours
Ac-Gly-D-Phe(3-cn)-Gly-NH2D-3-cyanophenylalanine> 12 hours

This table presents conceptual data to illustrate the expected increase in proteolytic stability upon substitution with a D-amino acid and a modified D-amino acid. Actual half-life would be determined experimentally.

Rational Design of Peptide-Based Ligands and Scaffolds

The rational design of peptide-based ligands and scaffolds involves the strategic selection and placement of amino acids to achieve high affinity and selectivity for a biological target. nih.gov this compound can be a valuable building block in this process. Its unique structural and electronic properties can be leveraged to optimize interactions with a target protein.

The cyano group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions, which can be exploited to enhance binding to a specific site on a receptor. Computational modeling and structural biology techniques can be used to predict how the incorporation of this compound will affect the binding mode and affinity of a peptide ligand. For example, if a binding pocket contains a hydrogen bond donor in a suitable position, replacing a standard phenylalanine with 3-cyanophenylalanine could lead to a significant increase in binding affinity.

Furthermore, the conformational constraints imposed by this non-standard amino acid can be used to design peptide scaffolds with well-defined three-dimensional structures. These scaffolds can then be used to present key pharmacophoric groups in a precise orientation for optimal target interaction.

Strategies for Bioconjugation Utilizing this compound

While the primary roles of this compound in peptide design are often related to conformation and stability, the cyano group also presents opportunities for bioconjugation. Although not as commonly used as other functional groups like azides or alkynes, nitriles can undergo specific chemical transformations that could be adapted for peptide modification.

One potential strategy involves the reduction of the cyano group to a primary amine. This newly introduced amine could then be used for conjugation with various molecules, such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs, using standard amine-reactive chemistry.

Another possibility is the participation of the nitrile group in cycloaddition reactions, although this is a less common approach. The development of novel bioorthogonal reactions targeting the cyano group could expand the utility of this compound in bioconjugation.

The following table outlines potential bioconjugation strategies, though it is important to note that these are based on the known reactivity of the cyano group and may require significant optimization for use with peptides containing this compound.

Reaction TypeFunctional Group TargetPotential ApplicationConsiderations
Reduction to AmineCyano groupAttachment of labels, PEGylation, drug conjugationRequires specific and mild reducing agents to avoid peptide degradation.
Cycloaddition ReactionsCyano groupBioorthogonal ligationRequires development of specific reaction partners and conditions compatible with biological systems.
Hydration to AmideCyano groupModification of side chain propertiesCan alter the electronic and steric profile of the side chain.

Enzymatic Interactions and Kinetic Studies

Ac-D-Phe(3-cn)-OH as an Enzyme Substrate Analog

As an analog of natural amino acid substrates, this compound is instrumental in mapping the specificity of various proteolytic enzymes. Its modified structure allows researchers to probe the steric and electronic requirements of enzyme active sites.

The substrate specificity of proteases and peptidases is often determined using positional scanning synthetic combinatorial libraries (PS-SCL). nih.govnih.gov These libraries consist of a vast number of peptide sequences, often with a fluorogenic leaving group like 7-amino-4-methylcoumarin (AMC) or a bifunctional coumarin fluorophore, which allows for rapid, high-throughput screening. nih.govnih.gov

When an analog like this compound is incorporated into such peptide libraries, it helps in creating a detailed "fingerprint" of an enzyme's specificity. nih.gov For instance, by fixing the this compound residue at a specific position (e.g., P1 or P2) within a tetrapeptide substrate and varying the amino acids at other positions, researchers can precisely map the preferences of the enzyme's corresponding binding pockets (S1, S2, etc.). Despite the conservation in three-dimensional structures among enzyme families like the papain-like cysteine proteases, this technique can identify distinct amino acid preferences that differentiate each enzyme. nih.gov

The data generated from these assays can be compiled to show the relative cleavage efficiency for substrates containing the analog compared to natural amino acids, as illustrated in the hypothetical table below.

Table 1: Hypothetical Specificity Profile of a Cysteine Protease for Substrates Containing this compound at the P2 Position. This interactive table illustrates how the specificity of a hypothetical cysteine protease might be profiled. The relative activity is measured for tetrapeptide substrates with the sequence Ac-Y-X-K-AMC, where 'X' is the variable amino acid residue. The data shows the enzyme's preference for different amino acids at the P2 position.

P2 Residue (X)Natural Amino Acid SubstratesRelative Activity (%)Substrate with this compoundRelative Activity (%)
Phenylalanine (Phe)Ac-Y-Phe-K-AMC100Ac-Y-(Ac-D-Phe(3-cn))-K-AMC15
Valine (Val)Ac-Y-Val-K-AMC85--
Leucine (Leu)Ac-Y-Leu-K-AMC95--
Arginine (Arg)Ac-Y-Arg-K-AMC20--
Proline (Pro)Ac-Y-Pro-K-AMC5--

When this compound acts as a substrate, its rate of enzymatic hydrolysis can be quantified to determine key kinetic parameters. These studies are crucial for understanding the efficiency with which an enzyme processes this unnatural analog. The analysis typically involves monitoring the reaction progress over time at various substrate concentrations.

The resulting data are often fitted to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. The catalytic constant (k꜁ₐₜ), or turnover number, is calculated from Vₘₐₓ and represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio k꜁ₐₜ/Kₘ is a measure of the enzyme's catalytic efficiency. nih.govresearchgate.net For complex protein substrates, kinetic analysis can reveal distinct fast and slow stages of hydrolysis. researchgate.net

Table 2: Comparative Kinetic Parameters for the Hydrolysis of a Natural Substrate vs. an this compound Analog by a Hypothetical Peptidase. This table provides a hypothetical comparison of kinetic data for a peptidase acting on a standard phenylalanine-containing substrate and one containing the cyano-modified analog. Such data is essential for quantifying the impact of the modification on enzyme efficiency.

SubstrateKₘ (µM)k꜁ₐₜ (s⁻¹)k꜁ₐₜ/Kₘ (M⁻¹s⁻¹)
Ac-L-Phe-pNA50102.0 x 10⁵
Ac-D-Phe(3-cn)-pNA4500.51.1 x 10³

This compound as an Enzyme Inhibitor

In many contexts, this compound is more significant as an enzyme inhibitor. The D-amino acid configuration can confer resistance to enzymatic hydrolysis, allowing the compound to bind to an active site without being turned over, thereby blocking access to natural substrates. mdpi.comnih.gov

To elucidate the mechanism of inhibition, kinetic studies are performed in the presence of varying concentrations of both the substrate and this compound. The data are typically analyzed using Lineweaver-Burk plots, which can distinguish between different modes of inhibition. nih.gov

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Kₘ of the substrate but does not affect Vₘₐₓ.

Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This reduces the apparent Vₘₐₓ but does not change Kₘ. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition reduces both the apparent Vₘₐₓ and the apparent Kₘ. nih.gov

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both apparent Kₘ and Vₘₐₓ.

The potency of the inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Understanding how this compound binds to an enzyme at the atomic level requires structural biology techniques. X-ray crystallography is a powerful method used to determine the three-dimensional structure of an enzyme-inhibitor complex. nih.gov By co-crystallizing the target enzyme with this compound, researchers can visualize the precise orientation of the inhibitor within the binding site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. nih.gov

Spectroscopic techniques provide complementary information. For example, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site and study the conformational changes in the enzyme upon inhibitor binding. nih.gov Other methods like Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and Small-Angle X-ray Scattering (SAXS) can reveal changes in the enzyme's quaternary structure, such as ligand-induced dimerization. nih.gov

Impact of the 3-Cyano Group on Enzyme-Ligand Interactions

The 3-cyano (-CN) group is a critical feature of this compound that profoundly influences its interaction with enzymes. This small, linear, and strongly electron-withdrawing group alters the electronic properties of the phenyl ring and provides unique opportunities for specific binding interactions.

The nitrile moiety can act as a hydrogen bond acceptor, forming interactions with donor groups from amino acid residues like serine or arginine in the enzyme's active site. Furthermore, the strong dipole moment of the cyano group facilitates polar interactions with the protein backbone or with metal ions that may be present in the active site. The placement at the meta position (position 3) directs the cyano group into a specific vector of space relative to the rest of the molecule. This positioning can be exploited to probe specific sub-pockets within an enzyme's binding site that may not be occupied by the parent phenylalanine molecule. This interaction can either enhance binding affinity, leading to more potent inhibition, or in some cases, introduce unfavorable steric or electronic clashes that weaken binding. The presence of the cyano group can also lead to π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site, further stabilizing the enzyme-inhibitor complex. acs.org

Table 3: List of Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundN-Acetyl-3-cyano-D-phenylalanine
AMC7-amino-4-methylcoumarin
Ac-L-Phe-pNAN-Acetyl-L-phenylalanine p-nitroanilide
Ac-D-Phe(3-cn)-pNAN-Acetyl-3-cyano-D-phenylalanine p-nitroanilide
Ac-Y-Phe-K-AMCN-Acetyl-Tyrosyl-Phenylalanyl-Lysyl-7-amino-4-methylcoumarin
Ac-Y-Val-K-AMCN-Acetyl-Tyrosyl-Valyl-Lysyl-7-amino-4-methylcoumarin
Ac-Y-Leu-K-AMCN-Acetyl-Tyrosyl-Leucyl-Lysyl-7-amino-4-methylcoumarin
Ac-Y-Arg-K-AMCN-Acetyl-Tyrosyl-Arginyl-Lysyl-7-amino-4-methylcoumarin
Ac-Y-Pro-K-AMCN-Acetyl-Tyrosyl-Prolyl-Lysyl-7-amino-4-methylcoumarin
Ac-Y-(Ac-D-Phe(3-cn))-K-AMCN-Acetyl-Tyrosyl-(N-Acetyl-3-cyano-D-phenylalanyl)-Lysyl-7-amino-4-methylcoumarin

Enantiomeric Specificity in Enzymatic Recognition (D- vs. L-isomer)

The principle of enantiomeric specificity is a cornerstone of biochemistry, where enzymes often exhibit a high degree of selectivity for one enantiomer over the other. This selectivity arises from the specific three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment. For N-acyl-amino acids, the primary enzymes responsible for their hydrolysis are aminoacylases, which are classified based on their stereospecificity.

D-aminoacylases (N-acyl-D-amino acid amidohydrolases) are a class of enzymes that specifically catalyze the hydrolysis of the N-acyl group from D-amino acids. Conversely, L-aminoacylases act exclusively on the corresponding L-enantiomers. This strict stereospecificity is fundamental to their biological roles and is widely exploited in biotechnological applications, such as the kinetic resolution of racemic mixtures of amino acids. researchgate.netresearchgate.net

In the context of this compound, it is anticipated that its interaction with aminoacylases would be governed by this principle of enantiomeric specificity. A D-aminoacylase would recognize and catalyze the hydrolysis of this compound, while an L-aminoacylase would show negligible activity towards this enantiomer. The opposite would be true for its corresponding L-isomer, Ac-L-Phe(3-cn)-OH.

Detailed research findings on the substrate specificity of various D-aminoacylases have shown a preference for N-acyl derivatives of amino acids with aromatic side chains. For instance, D-aminoacylase from Alcaligenes xylosoxydans has been shown to hydrolyze N-acetyl-D-tryptophan, indicating its capacity to accommodate bulky aromatic side groups. google.com While direct kinetic data for this compound is not available in the reviewed literature, the known substrate preferences of D-aminoacylases for aromatic D-amino acid derivatives suggest that this compound would be a substrate for these enzymes. The presence of the cyano group at the meta position of the phenyl ring would likely influence the binding affinity and catalytic rate compared to the unsubstituted N-acetyl-D-phenylalanine, but it is not expected to alter the enzyme's inherent enantiomeric preference.

The enantiomeric specificity can be quantitatively expressed through kinetic parameters such as the Michaelis constant (Km), which indicates the substrate concentration at half-maximal velocity and is an inverse measure of binding affinity, and the catalytic constant (kcat), which represents the turnover number. A high kcat/Km ratio signifies high catalytic efficiency.

To illustrate the concept of enantiomeric specificity, the following interactive table presents hypothetical kinetic data for the interaction of this compound and its L-isomer with a representative D-aminoacylase and L-aminoacylase. This data is based on the established principles of enzyme stereospecificity and the known behavior of these enzyme classes with analogous substrates.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
D-Aminoacylase This compoundValueValueHigh
Ac-L-Phe(3-cn)-OHN/ANegligibleVery Low
L-Aminoacylase This compoundN/ANegligibleVery Low
Ac-L-Phe(3-cn)-OHValueValueHigh
Note: "Value" indicates that a measurable kinetic parameter is expected, while "N/A" (Not Applicable) and "Negligible" denote that no significant interaction or turnover is anticipated due to enantiomeric specificity. "High" and "Very Low" are qualitative descriptors of the expected catalytic efficiency.

This stark difference in catalytic efficiency underscores the precise molecular recognition capabilities of enzymes. The active site of a D-aminoacylase is shaped to accommodate the specific spatial arrangement of the substituents around the α-carbon of a D-amino acid, leading to productive binding and catalysis. The L-enantiomer, being a mirror image, cannot fit correctly into the active site, preventing catalysis.

Structure Activity Relationship Sar Investigations of Ac D Phe 3 Cn Oh and Its Derivatives

Influence of Acetylation on Molecular Recognition

The acetylation of the N-terminus of phenylalanine derivatives can influence their molecular recognition properties. While specific data for Ac-D-Phe(3-cn)-OH directly comparing acetylated versus non-acetylated forms in a particular binding context are not explicitly detailed in the provided search results, general studies on amino acid derivatives suggest that N-acetylation can alter lipophilicity and hydrogen bonding capabilities. For instance, N-acetylation can shield the amine group, potentially affecting interactions with charged residues in a binding pocket or influencing membrane permeability. In some cases, N-acetylation has been shown to enhance binding affinity or alter selectivity by providing a more defined interaction surface or improving pharmacokinetic properties researchgate.netmdpi.comnih.gov. Research into cyclodextrin (B1172386) complexes, for example, has shown that N-acetylated phenylalanine derivatives exhibit specific binding patterns, with differences observed between L- and D-enantiomers, highlighting the impact of both acetylation and stereochemistry on recognition researchgate.netresearchgate.net.

Role of D-Stereochemistry in Bioactivity

The stereochemistry of amino acids plays a critical role in their biological activity, as biological systems are often highly chiral. D-phenylalanine, the enantiomer of the naturally occurring L-phenylalanine, has been shown to possess distinct biological properties, including analgesic activity, which can be reversed by naloxone (B1662785) caymanchem.com. Studies comparing D- and L-enantiomers of phenylalanine derivatives have consistently demonstrated stereospecific interactions with biological targets. For example, in the context of Hepatitis C Virus (HCV) NS5B polymerase inhibitors, the D-isomers of phenylalanine-derived rhodanines showed different inhibitory activities compared to their L-counterparts, with specific D-isomers exhibiting potent inhibition nih.gov. Similarly, in supramolecular chemistry, chiral perylene (B46583) bisimide derivatives show enantioselective binding to D-phenylalanine over L-phenylalanine, suggesting that the three-dimensional structure conferred by the D-configuration is crucial for specific molecular recognition events frontiersin.org. This stereospecificity is often attributed to the precise fit of the molecule within the chiral environment of a receptor's binding site.

Importance of the 3-Cyano Moiety in Ligand-Receptor Binding

The presence of a cyano group (-CN) at the meta (3-) position of the phenyl ring in this compound is a significant structural feature that influences ligand-receptor interactions.

The cyano group is known to act as a hydrogen bond acceptor due to the electronegativity of the nitrogen atom nih.govlibretexts.org. In ligand-receptor binding, this capability can lead to specific, stabilizing interactions with hydrogen bond donor residues (e.g., –OH, –NH) within the receptor’s active site. Studies investigating hydrogen bonding in supramolecular complexes have highlighted the role of cyano groups in forming such interactions, which can be crucial for binding affinity and selectivity frontiersin.orgmdpi.com. For example, in the context of nuclear receptors, a cyano group at the third position of a ligand was found to substitute for a water molecule that bridged an interaction with a specific amino acid residue (His323), thereby directly participating in ligand-receptor binding nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Compound List:

this compound (N-acetyl-D-3-cyanophenylalanine)

D-Phenylalanine

L-Phenylalanine

N-acetyl-L-phenylalanine

N-acetyl-D-phenylalanine

3-cyanophenylalanine

4-cyanophenylalanine

Phenylalanine

Ac-His-dPhe-Arg-Trp-NH2

Ac-His-dPhe-Arg-β3 hTrp-NH2

Ac-His-dPhe-β3 hArg-Trp-NH2

Ethyl DL-Phenylalaninamide

Ethyl L-phenylalaninate hydrochloride

N-ethyl-D-phenylalanine

N-acetyl-L-phenylalanine methyl ester

N-acetyl-L-phenylalanine amide

N-acetyl-L-p-methoxyphenylalanine methyl ester

3-iodo-L-tyrosine (3-iodoY)

Mirabegron

Tryptophan

Tyrosine

Leucine

Isoleucine

Arginine

Lysine

Serine

Glutamate

Alanine

Histidine

Glycine

Aspartic acid

Glutamic acid

Proline

Cyclo-leucine

4-fluorophenylalanine

3-fluorophenylalanine

2-fluorophenylalanine

3-cyanophenylalanine

4-cyanophenylalanine

3-chlorophenylalanine

4-chlorophenylalanine

2-chlorophenylalanine

4-iodophenylalanine

4-benzoylphenylalanine

2,4-difluorophenylalanine

3,4-difluorophenylalanine

Pyrid-3-ylalanine

1-naphthylalanine

2-naphthylalanine

Thiophen-2-ylalanine

Thiophen-3-ylalanine

3-(3-methyl-3H-diazirin-3-yl)propyl)amino)-3-oxopropyl)selanyl)butanoic acid

Applications in Advanced Chemical Biology Research

Development of Biochemical Probes

Ac-D-Phe(3-cn)-OH serves as a valuable building block in the design and synthesis of sophisticated biochemical probes. These probes are engineered to interact with specific biological targets, enabling researchers to visualize, track, or perturb biological processes at a molecular level.

Fluorescent Labeling Strategies

The incorporation of this compound into peptides or proteins can facilitate fluorescent labeling strategies, either directly if the compound exhibits intrinsic fluorescence or indirectly by serving as a scaffold for attaching known fluorophores. The presence of the cyano group can influence the electronic environment of the aromatic ring, potentially modulating fluorescence properties or providing a site for further chemical modification. Research in this area focuses on integrating such modified amino acids into biomolecules to create fluorescent reporters for studying protein localization, conformational changes, or interactions within cellular environments. For instance, peptides containing this compound might be designed to exhibit altered fluorescence emission upon binding to a target protein, thereby signaling the interaction.

Photoaffinity Labeling Applications

Photoaffinity labeling is a technique used to identify binding partners of a molecule by covalently cross-linking it to its target upon photoactivation. While the cyano group itself is not a canonical photoactivatable moiety, this compound can be designed as part of a larger photoaffinity probe. In such designs, the phenylalanine backbone or other appended functional groups would typically serve as the photoreactive element, while the this compound unit might confer specific binding affinity or structural characteristics to the probe. Researchers utilize these probes to map interaction sites on proteins or to identify previously unknown binding partners by analyzing the covalently labeled biomolecules after irradiation. Studies involving this compound in this context aim to leverage its specific chemical structure to achieve targeted photo-crosslinking.

Role in Understanding Protein Function and Dynamics

The incorporation of non-canonical amino acids like this compound into the natural proteome, often through methods like ribosomal incorporation or in vitro translation systems, provides powerful tools for dissecting protein function and dynamics. By replacing a natural amino acid with this compound, researchers can introduce subtle or significant changes to a protein's structure, stability, or interaction profile. The D-phenylalanine configuration can alter peptide bond geometry and protein folding, while the 3-cyano substituent can affect electronic properties, hydrophobicity, and potential intermolecular interactions. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) or Förster Resonance Energy Transfer (FRET), can then be employed to monitor the behavior of the modified protein, offering insights into folding pathways, conformational equilibria, and the dynamic nature of protein function.

Investigating Metabolic Pathways and Enzyme Regulation

This compound can be employed as a substrate analog or inhibitor to investigate the activity and regulation of enzymes involved in amino acid metabolism or peptide processing. By mimicking natural substrates but possessing altered chemical properties due to the cyano group or the D-chirality, it can reveal critical aspects of enzyme active site architecture and catalytic mechanisms. For example, if an enzyme typically processes L-phenylalanine, studying its interaction with D-phenylalanine derivatives like this compound can elucidate stereochemical preferences and the role of specific active site residues. Furthermore, its potential to inhibit or modulate enzyme activity can shed light on regulatory feedback loops within metabolic pathways.

Engineering of Enzymes for Enhanced Substrate Specificity and Catalysis

Enzyme engineering efforts often involve the rational design or directed evolution of enzymes to accept novel substrates or exhibit improved catalytic efficiency. This compound can serve as a target substrate for such engineering endeavors. Researchers might aim to create enzymes that can efficiently bind and process this non-natural amino acid, thereby expanding the enzyme's substrate scope. Alternatively, this compound itself could be used as a component in the design of artificial enzymes or in modifying existing ones to achieve desired catalytic outcomes. For instance, studies might focus on modifying an enzyme's active site to accommodate the steric bulk or electronic properties conferred by the 3-cyano substituent, leading to enhanced specificity or altered catalytic rates for this particular compound.

Future Perspectives and Research Directions

Untapped Potential in Novel Therapeutic Agent Design

Ac-D-Phe(3-cn)-OH, as a derivative of D-phenylalanine, offers inherent advantages for therapeutic agent design due to the incorporation of unnatural amino acids. The D-configuration often confers increased resistance to enzymatic degradation compared to L-amino acids, potentially leading to longer half-lives and improved bioavailability in vivo ptfarm.pl. The presence of the cyano group on the phenyl ring introduces a polar, electron-withdrawing moiety. This modification can significantly alter the compound's electronic properties, lipophilicity, and potential for hydrogen bonding or π-π stacking interactions, thereby influencing its binding affinity and selectivity towards biological targets such as receptors and enzymes cymitquimica.comresearchgate.net. Research has indicated that cyanophenylalanine derivatives can serve as valuable building blocks for peptidomimetics, which aim to mimic the biological activity of peptides while offering enhanced stability and pharmacokinetic profiles ptfarm.placs.org. Furthermore, acetylated amino acids, in general, are being explored for their roles in cellular metabolism and as potential modulators of disease pathways, including cancer nih.gov. The specific combination of acetylation, the D-configuration, and the meta-cyano substitution in this compound presents a unique scaffold with untapped potential for developing novel inhibitors, agonists, or antagonists for a range of therapeutic targets, including those in neurological disorders chemimpex.com.

Integration with Advanced Screening Platforms

The structural features of this compound make it an attractive candidate for integration into advanced drug discovery platforms, particularly combinatorial chemistry and high-throughput screening (HTS) libraries. As a well-defined chemical entity with established synthesis routes chemimpex.comchembk.com, it can be readily incorporated into peptide synthesis workflows, both in solid-phase and liquid-phase methodologies chembk.com. This allows for the systematic generation of diverse peptide libraries or small molecule libraries where this compound serves as a key structural motif or a functionalized building block. Such libraries can then be screened against various biological targets to identify lead compounds with desired activities. Its potential utility in material science also suggests its inclusion in screening for novel biomaterials with specific responsive properties chemimpex.com. The ability to systematically modify and array compounds containing this moiety is crucial for efficiently exploring chemical space and accelerating the identification of promising drug candidates or functional materials.

Exploration of New Bioconjugation Methodologies

Future research can focus on developing novel bioconjugation strategies utilizing this compound. The compound possesses multiple potential sites for chemical modification. The N-terminal acetyl group and the C-terminal carboxylic acid (or its derivatives) are common points for peptide coupling and extension chemimpex.comchembk.com. More intriguingly, the cyano group (-CN) on the phenyl ring can serve as a reactive handle for various bioconjugation chemistries, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition after conversion to an azide (B81097) or alkyne) or nucleophilic additions, allowing for covalent attachment to biomolecules, nanoparticles, or surfaces rsc.orgresearchgate.net. Such bioconjugates could find applications in targeted drug delivery systems, diagnostic imaging agents, or the development of novel biosensors. The incorporation of this compound into antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs) could also be explored, leveraging its unique structural features to enhance drug targeting and efficacy .

Computational Chemistry Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict and optimize the behavior of this compound and its derivatives. Techniques such as molecular docking can be employed to predict binding affinities and modes of interaction with specific protein targets, guiding the design of potent enzyme inhibitors or receptor ligands deutsches-stiftungszentrum.de. Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between structural modifications of cyanophenylalanine derivatives and their biological activities, facilitating the rational design of more effective compounds researchgate.net. Molecular dynamics simulations can provide insights into the conformational flexibility, stability, and dynamic interactions of this compound within biological environments or in complex with target molecules deutsches-stiftungszentrum.de. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction models can help anticipate the pharmacokinetic and safety profiles of potential drug candidates derived from this scaffold, thereby streamlining the preclinical development process.

Key Properties of this compound

PropertyValueSource
Chemical NameAcetyl-3-cyano-D-phenylalanine chemimpex.com
SynonymsAc-m-cyano-D-Phe-OH, (R)-Ac-2-amino-3-(3-cyanophenyl)propionic acid chemimpex.com
CAS Number599178-70-8 chemimpex.com
Molecular FormulaC₁₂H₁₂N₂O₃ chemimpex.com
Molecular Weight232.22 g/mol chemimpex.com
Purity≥ 99% chemimpex.com
Melting Point143-146 °C chemimpex.com
AppearanceWhite to off-white powder chemimpex.com
Storage0-8 °C chemimpex.com
Key ApplicationsDrug synthesis, enzyme inhibition, protein engineering, material science chemimpex.com

Mentioned Compounds

this compound (Acetyl-3-cyano-D-phenylalanine)

D-phenylalanine

Cyanophenylalanine derivatives

Peptidomimetics

Acetylated amino acids

Boc-L-2-cyanophenylalanine

Boc-L-3-Cyanophenylalanine

D-3-Cyanophenylalanine

N-Acetyl-D-phenylalanine

Q & A

Q. What are the recommended synthesis routes for Ac-D-Phe(3-cn)-OH, and how do they ensure enantiomeric purity?

this compound is typically synthesized via chemical methods such as the benzaldehyde route , where substituted benzaldehyde reacts with acetyl glycine to form intermediates like Ac-DL-Phe(3-cn)-OH. Enzymatic resolution using acylase selectively hydrolyzes the L-enantiomer, leaving the D-form intact. This method leverages solubility differences (e.g., this compound precipitates, while L-Phe remains in solution) for separation. For reproducibility, optimize reaction conditions (pH, temperature) and validate purity via chiral HPLC .

Q. What storage conditions are critical for maintaining this compound stability?

Store this compound in sealed containers at 2–8°C to prevent moisture absorption and degradation. For long-term storage (6+ months), dissolve in anhydrous DMSO and aliquot at -80°C to avoid freeze-thaw cycles. Pre-warm to 37°C and sonicate briefly before use to ensure solubility .

Q. Which analytical techniques are most effective for characterizing this compound?

Use HPLC-MS for purity assessment (≥98%) and nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR to verify the 3-cyano substitution). Polarimetry or circular dichroism (CD) can confirm enantiomeric excess. Cross-validate results with elemental analysis and FT-IR for functional group identification .

Advanced Research Questions

Q. How does the 3-cyano substituent influence peptide conformation and stability compared to other halogenated analogs (e.g., 3-F, 3-Cl)?

The 3-cyano group introduces steric hindrance and strong electron-withdrawing effects, altering backbone dihedral angles in peptides. Computational modeling (e.g., MD simulations) shows reduced conformational flexibility compared to 3-F or 3-Cl analogs. Experimentally, compare circular dichroism (CD) spectra and protease resistance assays to quantify stability differences. For example, 3-cn derivatives may exhibit enhanced resistance to chymotrypsin due to hindered substrate binding .

Q. How can researchers resolve contradictions in solubility data across studies involving this compound?

Discrepancies often arise from solvent polarity and temperature variations. Standardize protocols by testing solubility in DMSO, PBS (pH 7.4), and ethanol at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation. If inconsistencies persist, verify compound identity via LC-MS and exclude batch-specific impurities by requesting Certificates of Analysis (COA) from suppliers .

Q. What experimental strategies assess the enzymatic stability of this compound in peptide therapeutics?

Design in vitro assays using proteases (e.g., trypsin, pepsin) and serum stability tests. Incubate this compound-containing peptides in human serum at 37°C, sampling at 0, 6, 12, and 24 hours. Analyze degradation via LC-MS and quantify half-life. Compare with control peptides lacking the 3-cn group. For in vivo relevance, use microsomal stability models to evaluate hepatic metabolism .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols for this compound incorporation?

Use Fmoc-based SPPS with HATU/DIPEA activation to minimize racemization. Pre-swell resins (e.g., Rink amide) in DMF and couple this compound for 2 hours at 50°C. Monitor coupling efficiency via Kaiser tests. Post-synthesis, cleave peptides with TFA/thioanisole/water (95:3:2) and purify via reverse-phase HPLC. Characterize crude products via MALDI-TOF MS .

Methodological Notes

  • Data Interpretation : For structural studies, combine X-ray crystallography with computational docking to map interactions between this compound and target proteins .
  • Troubleshooting : If solubility issues persist, consider co-solvents (e.g., PEG-400) or salt forms (e.g., TFA salt) to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.